
Myxochelin A
Vue d'ensemble
Description
La myxochéline A est un métabolite microbien qui appartient à la famille des sidérophores de type catécholate. Elle est produite par diverses souches de myxobactéries, notamment Nonomuraea pusilla et Angiococcus disciformis . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment sa capacité à inhiber l’invasion des cellules tumorales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la myxochéline A implique la liaison d’unités de 2,3-dihydroxybenzoate aux groupes aminés de la L-lysine par la synthétase de peptides non ribosomiale MxcG . La voie de synthèse commence par la lysine protégée par le t-Boc, qui subit une série de réactions, notamment une réduction, une protection et un couplage pour former le produit final .
Méthodes de production industrielle : La production industrielle de la myxochéline A implique généralement la fermentation de souches de myxobactéries telles que Nonomuraea pusilla. Le bouillon de culture est ensuite soumis à des processus d’extraction et de purification pour isoler le composé .
Analyse Des Réactions Chimiques
Types de réactions : La myxochéline A subit diverses réactions chimiques, notamment :
Oxydation : La myxochéline A peut être oxydée pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir la myxochéline A en ses formes réduites.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de myxochéline A.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la myxochéline A avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
La myxochéline A a un large éventail d’applications de recherche scientifique :
Applications De Recherche Scientifique
Antitumor Activity
Myxochelin A has been identified as a potential lead compound in cancer therapy due to its ability to inhibit tumor cell invasion. Research indicates that both enantiomers of this compound, (R)- and (S)-myxochelin A, exhibit significant inhibitory effects on the invasion of murine colon 26-L5 carcinoma cells without inducing cytotoxicity at lower concentrations. Specifically, concentrations below 1.0 mg/ml showed no cytotoxic effects, while a weak growth inhibition was observed at 3.0 mg/ml .
Case Study: In Vitro Tumor Cell Invasion
- Objective : To assess the anti-invasive properties of this compound.
- Method : Transwell cell culture chamber assays were utilized to evaluate the invasion of colon cancer cells through a Matrigel matrix.
- Results : Both enantiomers inhibited cell invasion in a dose-dependent manner, suggesting their potential as anti-metastatic agents in cancer treatment .
Antimicrobial Properties
This compound is classified as a catechol siderophore, which plays a crucial role in iron acquisition for microorganisms. Its antimicrobial activity has been demonstrated against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to chelate iron makes it an attractive candidate for developing new antimicrobial agents, especially amid rising antibiotic resistance .
Case Study: Inhibition of Human 5-Lipoxygenase
- Objective : To evaluate the inhibitory effects of this compound on human enzymes.
- Method : IC50 values were determined for this compound against human 5-lipoxygenase.
- Results : The compound exhibited potent inhibitory activity comparable to established anti-inflammatory agents, indicating its potential therapeutic applications in inflammatory diseases .
Biosynthesis and Structural Insights
The biosynthetic pathway of this compound has been elucidated through studies that reconstitute its biosynthesis in vitro. Key proteins involved include MxcE, MxcF, and MxcG, which facilitate the assembly of Myxochelin from precursor molecules such as ATP and 2,3-dihydroxybenzoic acid . Understanding this pathway not only aids in the production of this compound but also opens avenues for synthetic modifications that could enhance its bioactivity.
Table 1: Key Components in this compound Biosynthesis
Component | Role |
---|---|
MxcE | Enzyme involved in precursor assembly |
MxcF | Facilitates enzymatic reactions |
MxcG | Contributes to structural formation |
Environmental Applications
Recent studies have highlighted the role of this compound in microbial ecology, particularly its function in metal ion uptake and redox chemistry. The compound enhances microbial survival in iron-limited environments by facilitating iron acquisition through chelation . This aspect is crucial for biogeochemical cycles and can be leveraged for bioremediation strategies.
Case Study: Microbial Iron Uptake
- Objective : To investigate the role of this compound in microbial iron transport.
- Method : Experiments were conducted to observe the growth of Myxococcus xanthus under iron-restricted conditions supplemented with this compound.
- Results : Enhanced growth was observed, demonstrating its effectiveness as a siderophore for iron acquisition .
Mécanisme D'action
La myxochéline A exerce ses effets principalement par la chélation du fer. Elle se lie aux ions fer avec une forte affinité, privant ainsi les micro-organismes du métal essentiel nécessaire à leur croissance . Dans les cellules cancéreuses, la myxochéline A inhibe le processus d’invasion en interférant avec l’adhésion cellulaire, la dégradation enzymatique de la matrice extracellulaire et la migration cellulaire . Elle inhibe également l’activité de la 5-lipoxygenase, une enzyme impliquée dans la réponse inflammatoire .
Composés similaires :
Myxochéline B : Un autre sidérophore produit par les myxobactéries, de structure similaire à la myxochéline A mais avec des groupes fonctionnels différents.
Pseudochéline A : Un sidérophore ayant une voie de biosynthèse similaire mais des caractéristiques structurelles distinctes.
Myxochélines nicotiniques (N1, N2, N3) : Des congénères récemment découverts de la myxochéline A présentant une partie inhabituelle d’acide nicotinique.
Unicité : La myxochéline A est unique en raison de sa puissante activité antitumorale et de sa capacité à inhiber l’invasion des cellules tumorales à des concentrations non cytotoxiques . Ses diverses activités biologiques, notamment ses propriétés antibactériennes et de chélation du fer, en font un composé précieux pour diverses applications scientifiques et industrielles .
Comparaison Avec Des Composés Similaires
Myxochelin B: Another siderophore produced by myxobacteria, similar in structure to Myxochelin A but with different functional groups.
Pseudochelin A: A siderophore with a similar biosynthetic pathway but distinct structural features.
Nicotinic Myxochelins (N1, N2, N3): Newly discovered congeners of this compound featuring an unusual nicotinic acid moiety.
Uniqueness: this compound is unique due to its potent antitumor activity and its ability to inhibit tumor cell invasion at non-cytotoxic concentrations . Its diverse biological activities, including antibacterial and iron-chelating properties, make it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
N-[5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVGSNESTZACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923279 | |
Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120243-02-9 | |
Record name | Myxochelin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120243029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Myxochelin A?
A1: this compound has a molecular formula of C21H25N3O8 and a molecular weight of 447.44 g/mol.
Q2: Which enzymes are crucial for this compound biosynthesis?
A2: this compound biosynthesis involves a unique nonribosomal peptide synthetase (NRPS) called MxcG and several other enzymes like MxcC, MxcD, MxcE, and MxcF. [] These enzymes work together to assemble 2,3-dihydroxybenzoic acid (DHBA) and lysine into the final this compound structure. []
Q3: How is this compound released from the NRPS enzyme during biosynthesis?
A3: this compound is released from MxcG through a unique reductive release mechanism. The reductase domain of MxcG uses NADPH or NADH to reduce the peptidyl-carrier protein-bound thioester intermediate first to an aldehyde and then to the alcohol found in this compound. [, ]
Q4: Does the enzyme MxcL play a role in this compound biosynthesis?
A4: While MxcL is present in the myxochelin biosynthetic gene cluster, it is not directly involved in this compound production. Instead, MxcL acts as an aminotransferase responsible for converting the aldehyde intermediate into Myxochelin B. [, ]
Q5: What is the primary function of this compound?
A5: this compound acts as a siderophore, meaning it binds to ferric iron (Fe3+) with high affinity and facilitates its uptake by the myxobacterial cells. This function is essential for iron homeostasis and survival, especially in iron-limited environments. [, , , ]
Q6: Does this compound possess other biological activities besides iron chelation?
A6: Yes, research has shown that this compound also acts as an inhibitor of human 5-lipoxygenase (5-LO). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. [, , , ]
Q7: How potent is this compound as a 5-LO inhibitor compared to its analogues?
A7: Interestingly, this compound exhibits moderate 5-LO inhibitory activity compared to some of its naturally occurring analogues. For instance, Pseudochelin A, a myxochelin derivative with an imidazoline ring, displays significantly stronger inhibition of 5-LO. [, , ]
Q8: Does the iron-chelating ability of this compound directly contribute to its 5-LO inhibitory activity?
A8: While this compound's iron-chelating nature might suggest a role in its 5-LO inhibition, studies utilizing precursor-directed biosynthesis to generate myxochelin analogues demonstrated that iron affinity does not directly correlate with 5-LO inhibition. []
Q9: Are there any potential therapeutic applications for this compound or its analogues based on their 5-LO inhibitory activity?
A9: The potent 5-LO inhibitory activity of this compound and its analogues, particularly Pseudochelin A, makes them promising candidates for developing new anti-inflammatory drugs. [, ] Further research is needed to explore their therapeutic potential fully.
Q10: What are the advantages of using Myxococcus xanthus as a host for heterologous production of this compound and its analogues?
A10: Myxococcus xanthus possesses a robust metabolism and efficient biosynthetic machinery, making it a suitable host for heterologous production. Furthermore, its native ability to produce myxochelins suggests a compatible cellular environment for expressing related pathways. [, ]
Q11: Can Myxococcus xanthus be used for the production of other bioactive compounds besides myxochelins?
A11: Yes, Myxococcus xanthus has shown promise as a platform for producing other valuable compounds. For example, it has been successfully engineered to produce benzoxazoles, a class of heterocycles with significant pharmaceutical relevance. []
Q12: How does the heterologous production of benzoxazoles in Myxococcus xanthus lead to the formation of novel myxochelin-benzoxazole hybrid molecules?
A12: The co-expression of benzoxazole biosynthetic genes with the native myxochelin pathway in Myxococcus xanthus leads to interesting crosstalk. The adenylating enzyme MxcE, involved in myxochelin biosynthesis, can activate aryl carboxylic acids and shuttle them into the benzoxazole pathway, leading to the formation of hybrid molecules containing both moieties. []
Q13: What is the significance of phase variation in Myxococcus xanthus for iron acquisition?
A13: Myxococcus xanthus exhibits phase variation, resulting in two distinct colony phenotypes: yellow (swarm-proficient) and tan (swarm-deficient). Interestingly, tan variants show increased expression of genes related to iron acquisition, including myxochelin, suggesting a specialized role in iron scavenging under iron-limiting conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.